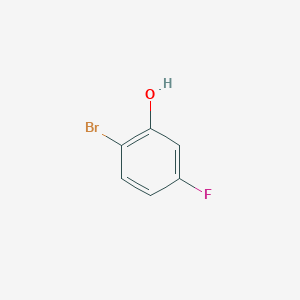

2-Bromo-5-fluorophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369179 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147460-41-1 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluorophenol

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol (CAS Number: 147460-41-1), a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic compound featuring bromine and fluorine atoms on the phenol ring.[1] These substitutions enhance its reactivity, making it a valuable building block in various synthetic applications.[1] It typically appears as a light yellow to orange clear liquid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 147460-41-1 | [1][2] |

| Molecular Formula | C₆H₄BrFO | [1][2] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 184 - 186 °C | [1] |

| Density | 1.717 - 1.73 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.55 - 1.553 | [1] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| Purity | ≥ 97% - 98% (GC) | [1][3] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a suitable respirator, should be used.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard Statements | H315 | Causes skin irritation | [2][4] |

| H319 | Causes serious eye irritation | [2][4] | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | |

| P264 | Wash skin thoroughly after handling | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of water | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Applications in Research and Development

The unique structural characteristics of this compound make it a versatile intermediate in several fields.

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in preparing intermediates for polycyclic 5-HT3 and 5-HT4 antagonists, which are relevant in developing drugs for neurological disorders.[1]

-

Agrochemicals : This compound is a significant contributor to the agrochemical industry as a precursor for potent herbicides and pesticides.[5] Its structure allows for the fine-tuning of properties like selectivity and environmental impact in pest control agents.[1][5]

-

Material Science : It is used in the creation of specialized polymers and resins for coatings and adhesives, contributing to improved durability and resistance.[1]

-

Organic Synthesis : As an aryl fluorinated building block, it is employed in various organic synthesis pathways, enabling the exploration of new chemical reactions and the development of novel materials.[1]

Caption: Logical relationship of this compound applications.

Experimental Protocols

The following section details a general experimental procedure for the synthesis of this compound.

Synthesis via Methoxyl Cleavage with Boron Tribromide

This protocol describes a common method for synthesizing phenolic compounds from their methoxy-substituted precursors.[6]

Materials:

-

Corresponding methoxyl starting material

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup : Dissolve the methoxyl starting material in DCM (4 mL/mmol) in a reaction vessel under a nitrogen atmosphere.

-

Cooling : Cool the solution to -20 °C using an appropriate cooling bath.

-

Addition of Reagent : Add boron tribromide (3 equivalents, 1M in DCM) dropwise to the cooled solution, maintaining the temperature at -20 °C.

-

Reaction : Allow the stirred solution to gradually warm to ambient temperature and continue stirring overnight.

-

Workup - Quenching : Dilute the reaction mixture with water to quench the excess BBr₃.

-

Extraction : Separate the organic and aqueous phases. Extract the aqueous layer three times with ethyl acetate.

-

Drying : Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain this compound.[6]

Caption: Experimental workflow for synthesis and purification.

References

Technical Guide: 2-Bromo-5-fluorophenol in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-Bromo-5-fluorophenol, a key building block in modern synthetic chemistry. It covers the fundamental molecular and physical properties, a representative synthetic protocol, and its strategic application in the development of complex molecules.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound valued for its unique electronic and steric properties, which make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure features a phenol ring substituted with both a bromine and a fluorine atom, offering multiple reactive sites for further chemical modification.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₄BrFO |

| Molecular Weight | 191.00 g/mol [2][3] |

| Appearance | Light yellow to yellow to orange clear liquid[1] |

| Density | 1.717 g/mL at 25 °C[3] |

| Boiling Point | 184 - 186 °C[1] |

| Refractive Index | n20/D 1.553[3] |

| CAS Number | 147460-41-1[2][3] |

Synthetic Utility and Experimental Protocols

The strategic placement of the bromine, fluorine, and hydroxyl groups allows for a range of chemical transformations. The bromine atom is particularly suitable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The hydroxyl group can be readily alkylated or acylated, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules.

Representative Experimental Protocol: Synthesis of 2-Bromo-5-fluoroanisole

This protocol details the methylation of the hydroxyl group of this compound, a common step to protect the phenol or to introduce a methoxy group into a target molecule.

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-Bromo-5-fluoroanisole.

Application in Drug Discovery Workflow

This compound is a valuable starting material in the synthesis of complex molecular architectures, particularly in the field of drug discovery. The following diagram illustrates a conceptual workflow where it is used as a key building block for a hypothetical kinase inhibitor.

Caption: Conceptual workflow for drug discovery using this compound.

References

An In-depth Technical Guide to 2-Bromo-5-fluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-fluorophenol, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its characteristics, synthesis, reactivity, and provides illustrative experimental protocols and visualizations to support its use in research and development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound that presents as a liquid at room temperature. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrFO | [2] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Density | 1.717 g/mL at 25 °C | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Refractive Index (n20/D) | 1.553 | [3] |

| pKa | Not available | |

| Flash Point | 87 °C (188.6 °F) - closed cup | [3] |

| Storage | Store in a dry, dark, and well-ventilated place at room temperature. | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the key spectral characteristics.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for this compound are expected for the O-H, C-F, C-Br, and aromatic C-C and C-H bonds.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).[4]

| m/z | Interpretation |

| 190/192 | [M]⁺, Molecular ion peak showing bromine isotope pattern |

| 111 | [M-Br]⁺ |

Synthesis of this compound

A general method for the synthesis of this compound involves the demethylation of a corresponding methoxy-substituted precursor.[5]

Experimental Protocol: Synthesis from 2-Bromo-5-fluoroanisole

Materials:

-

2-Bromo-5-fluoroanisole

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution (1 M in DCM)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve the starting methoxy-substituted material in dichloromethane (4 mL/mmol).

-

Cool the solution to -20 °C in a nitrogen atmosphere.

-

Slowly add boron tribromide (3 equivalents, 1 M solution in DCM) to the cooled solution.

-

Allow the stirred solution to gradually warm to ambient temperature and react overnight.

-

Quench the reaction by diluting with water and separate the aqueous and organic phases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain this compound.[5]

Reactivity and Applications in Synthesis

The presence of three distinct functional groups (hydroxyl, bromo, and fluoro) on the aromatic ring makes this compound a versatile synthon for creating a wide range of more complex molecules. The bromine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and other biologically active molecules. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base.

Applications in Drug Development and Agrochemicals

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Its incorporation into molecular scaffolds can influence the biological activity, metabolic stability, and pharmacokinetic properties of the final compounds. In the agrochemical industry, it is used in the synthesis of potent herbicides and pesticides.[7]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with insights into its synthesis and applications. This information is intended to support researchers and scientists in leveraging this versatile compound for the development of novel molecules in the pharmaceutical, agrochemical, and material science fields.

References

An In-depth Technical Guide to 2-Bromo-5-fluorophenol

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

-

IUPAC Name : this compound[4]

-

Synonyms : A variety of synonyms are used to identify this compound in chemical literature and databases.[4] These include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [1][4] |

| Molecular Weight | 191.00 g/mol | [4] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Density | 1.717 g/mL at 25 °C | |

| Boiling Point | 184 - 186 °C | [1] |

| Refractive Index | n20/D 1.553 | |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| Assay | ≥ 97% |

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating biologically active molecules.[1] Its bromine and fluorine substituents enhance its reactivity, making it an essential component in the synthesis of various organic compounds.[1] This compound is frequently used in the development of new drug formulations and advanced materials.[1] It also plays a role in the formulation of agrochemicals, contributing to the development of effective pest control agents.[1]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from a corresponding methoxy-substituted starting material.

Materials:

-

Methoxy-substituted starting material

-

Dichloromethane (DCM)

-

Boron tribromide (1M solution in DCM)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

A solution of the methoxy starting material in dichloromethane (4 mL/mmol) is cooled to -20 °C.[5]

-

Under a nitrogen atmosphere, boron tribromide (3 equivalents, 1M in DCM) is added to the solution while maintaining the temperature at -20 °C.[5]

-

The reaction mixture is then allowed to warm to ambient temperature and is stirred overnight.[5]

-

Following the overnight stirring, the reaction mixture is diluted with water, and the phases are separated.[5]

-

The aqueous layer is extracted three times with ethyl acetate.[5]

-

The combined organic layers are dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure.[5]

-

The resulting crude product is purified by flash chromatography on silica gel to yield this compound.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical. It is a combustible liquid and should be stored accordingly.

References

Navigating the Safety Profile of 2-Bromo-5-fluorophenol: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of chemical reagents is paramount. This technical guide provides a detailed overview of the safety data for 2-Bromo-5-fluorophenol, a key building block in various synthetic applications. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures to ensure safe and effective laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and use. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrFO | [1] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [3] |

| Density | 1.717 g/mL at 25 °C | [2] |

| Boiling Point | 184 - 186 °C | [3] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.553 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. It is also classified as harmful if swallowed.[4][5]

The following table outlines the GHS hazard classification for this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

GHS Pictograms:

-

Exclamation Mark: Indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

-

Health Hazard: Indicates that the substance may be a carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.

The logical workflow for the GHS classification of a chemical substance is a stepwise process involving data collection, evaluation, and comparison against established criteria.

Toxicological Information

Experimental Protocols for Hazard Determination

The GHS classifications for skin and eye irritation are determined through standardized experimental protocols, typically following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocol for Skin Irritation (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method utilizes a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.

-

Test System: A three-dimensional reconstructed human epidermis model, which mimics the structure and function of the upper layers of human skin.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the skin model.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

After the exposure period, the test substance is removed by rinsing.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: The viability of the skin tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

-

Classification Criteria: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.

Experimental Protocol for Eye Irritation (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method employs a reconstructed human cornea-like epithelium model to identify chemicals that can cause serious eye damage or irritation.

-

Test System: A non-keratinized, multi-layered epithelial tissue model that closely resembles the human corneal epithelium.

-

Procedure:

-

The test substance is applied directly to the epithelial surface of the cornea model.

-

The exposure duration is typically short (e.g., 30 minutes).

-

Following exposure, the substance is rinsed off, and the tissue is incubated for a post-exposure period (e.g., 2 hours).

-

-

Endpoint Measurement: Similar to the skin irritation test, cell viability is the primary endpoint, usually measured by the MTT assay.

-

Classification Criteria: A reduction in tissue viability below a certain threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a laboratory setting.

References

Spectroscopic Profile of 2-Bromo-5-fluorophenol: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Building Block in Pharmaceutical and Chemical Research

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-fluorophenol (CAS No. 147460-41-1), a crucial aryl fluorinated building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information, experimental protocols, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. This information is critical for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data, sourced from Sigma-Aldrich, provides the characteristic chemical shifts for the protons and carbon atoms in this compound.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Hydroxyl Proton |

Note: Specific chemical shift values and coupling constants were not publicly available in the searched resources. This data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral databases like SpectraBase.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic Carbons |

Note: Specific chemical shift values were not publicly available in the searched resources. This data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral databases like SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained using the Attenuated Total Reflectance (ATR) technique with a Bruker Tensor 27 FT-IR instrument.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | O-H stretch (phenol) |

| Data not available | - | C-H stretch (aromatic) |

| Data not available | - | C=C stretch (aromatic) |

| Data not available | - | C-O stretch (phenol) |

| Data not available | - | C-Br stretch |

| Data not available | - | C-F stretch |

Note: A detailed peak list was not publicly available in the searched resources. The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following major peaks were identified in the mass spectrum of this compound.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 192 | High | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 190 | High | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 111 | Moderate | [M-Br]⁺ |

| 83 | Moderate | Fragment ion |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Data Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts for aromatic and hydroxyl protons.

-

¹³C NMR Data Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is typically longer than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For the ATR-IR analysis, a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility of 2-Bromo-5-fluorophenol in common organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromo-5-fluorophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the pharmaceutical and agrochemical sectors. Due to the absence of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter in a range of common organic solvents. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis, formulation development, and drug discovery.

Introduction

This compound (CAS No. 147460-41-1) is a halogenated aromatic compound increasingly utilized as a versatile building block in organic synthesis.[1][2] Its structural features, including a reactive bromine atom, a fluorine atom, and a hydroxyl group, make it a valuable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[3] An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable formulations.

This guide addresses the current lack of publicly available quantitative solubility data for this compound. It provides a theoretical framework for predicting its solubility based on its physicochemical properties and presents detailed, robust experimental protocols for its empirical determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFO | [1][4] |

| Molecular Weight | 191.00 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.717 g/mL at 25 °C | [5] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Predicted pKa | ~7.4 - 8.5 (by analogy to similar phenols) | [6][7] |

Qualitative Solubility Prediction:

The principle of "like dissolves like" provides a basis for predicting solubility. This compound possesses a dual nature:

-

The polar hydroxyl (-OH) group can participate in hydrogen bonding, suggesting solubility in polar solvents.[4]

-

The brominated and fluorinated aromatic ring is nonpolar and lipophilic, indicating affinity for nonpolar solvents. The XLogP3 value of 2.6 suggests a moderate degree of lipophilicity.[4]

Based on these characteristics, the following qualitative solubility profile is expected:

-

High Solubility: in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol) where both hydrogen bonding and dipole-dipole interactions can occur.

-

Moderate Solubility: in nonpolar aromatic solvents (e.g., toluene) and ethers (e.g., diethyl ether).

-

Low Solubility: in nonpolar aliphatic hydrocarbons (e.g., hexane).

-

Insoluble: in water, as confirmed by chemical suppliers.

While these predictions are useful, precise quantitative data must be determined experimentally.

Experimental Protocol for Solubility Determination

The "shake-flask method" is widely regarded as the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is the recommended procedure.[8][9] This method involves agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute concentration in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Apparatus for quantification (either gravimetric or spectroscopic)

Procedure: Shake-Flask Equilibration

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to sediment. To ensure complete separation of the solid from the saturated solution, filter a portion of the supernatant through a syringe filter suitable for the solvent. The first few drops of the filtrate should be discarded to avoid any adsorption effects.[10]

Quantification of Solute Concentration

The concentration of this compound in the saturated filtrate can be determined using several methods. Two robust options are detailed below.

This method is straightforward and does not require complex instrumentation. It involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute.[11][12]

-

Sample Collection: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature may be used.

-

Drying: Once the solvent is removed, dry the residue in an oven at a temperature below the compound's boiling point until a constant weight is achieved.[12]

-

Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

This method is ideal for high-throughput analysis and is suitable for aromatic compounds like this compound, which absorb UV light.[13] It requires the creation of a calibration curve.

Part 1: Creating a Calibration Curve

-

Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a volumetric flask with the solvent of interest to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform a series of accurate serial dilutions of the stock solution to generate at least five standard solutions of decreasing concentrations.[14]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of the blank (pure solvent) and each standard solution at this λmax.[15]

-

Plot Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.[16]

Part 2: Measuring the Saturated Sample

-

Dilution: Accurately dilute the saturated filtrate with the same solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. The final solubility is determined by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25.0 | ||

| Ethanol | 25.0 | ||

| Acetone | 25.0 | ||

| Ethyl Acetate | 25.0 | ||

| Diethyl Ether | 25.0 | ||

| Toluene | 25.0 | ||

| Hexane | 25.0 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. 2-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. ossila.com [ossila.com]

- 4. This compound | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. afit.edu [afit.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scispace.com [scispace.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 16. youtube.com [youtube.com]

Commercial Suppliers and Synthetic Applications of 2-Bromo-5-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenol is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing a hydroxyl group, a bromine atom, and a fluorine atom on an aromatic ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, along with a detailed experimental protocol for a common and crucial application: the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for the construction of biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 147460-41-1 | 97% | 5g, 25g |

| Thermo Scientific Chemicals | 147460-41-1 | ≥96.0% (GC) | 5g, 25g |

| Manchester Organics | 147460-41-1 | Inquire | Inquire for bulk |

| GTI Laboratory Supplies | 147460-41-1 | 99.1% (Certified®) | 5g |

| Lab Pro Inc. | 147460-41-1 | Min. 98.0% (GC) | 25g |

Synthesis of this compound

While commercially available, understanding the synthetic route to this compound can be valuable for researchers. A common laboratory-scale synthesis involves the demethylation of a corresponding methoxy-substituted precursor.

General Experimental Protocol: Demethylation

A solution of the methoxy starting material in dichloromethane (DCM) is cooled to -20 °C. Boron tribromide (BBr3), typically as a 1M solution in DCM, is added under an inert atmosphere (e.g., nitrogen). The reaction mixture is allowed to warm to room temperature and stirred overnight. Following the reaction, the mixture is quenched with water, and the phases are separated. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are then dried over an anhydrous salt like sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to yield this compound.[1]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the brominated phenol and an organoboron compound, such as a boronic acid. This methodology is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 5-fluoro-2-(4-methoxyphenyl)phenol, a biaryl compound, from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

4-Methoxyphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)2] (0.03 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

Isopropanol

-

Deionized water

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Add palladium(II) acetate (0.03 mmol) to the flask.

-

Using a syringe, add a degassed solvent mixture of isopropanol (10 mL) and deionized water (5 mL).

-

Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at reflux (approximately 85-90 °C).

-

Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-2-(4-methoxyphenyl)phenol.

Visualizations

Logical Relationship in the Synthesis of this compound

Caption: Synthetic pathway from a methoxy precursor to this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

References

Synthesis of 2-Bromo-5-fluorophenol from 2,5-dibromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines potential synthetic pathways for the preparation of 2-Bromo-5-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 2,5-dibromophenol.[1][2] Two primary strategies are explored: a direct palladium-catalyzed halogen exchange reaction and a multi-step sequence involving protection of the phenolic hydroxyl group, followed by halogen exchange and subsequent deprotection. Detailed experimental protocols, based on established methodologies for similar transformations, are provided to facilitate laboratory-scale synthesis. Quantitative data for each proposed step is summarized in tabular format for clarity and ease of comparison. Furthermore, logical workflow diagrams generated using the DOT language are included to visually represent the synthetic routes. This document serves as a comprehensive resource for chemists engaged in the synthesis of fluorinated aromatic compounds.

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a key building block in the synthesis of various complex organic molecules.[1] This guide focuses on the conversion of 2,5-dibromophenol to this compound, a transformation that requires a selective halogen exchange of one bromine atom for a fluorine atom.

Two plausible synthetic routes are presented herein. The first route explores a direct, one-pot palladium-catalyzed nucleophilic fluorination. The second, more conservative approach, involves a three-step sequence: protection of the phenol as a silyl ether, subsequent palladium-catalyzed fluorination, and final deprotection to yield the desired product.

Route 1: Direct Palladium-Catalyzed Fluorination

This route proposes the direct conversion of 2,5-dibromophenol to this compound via a palladium-catalyzed halogen exchange reaction. This approach is attractive for its atom and step economy. The reaction is predicated on the ability of a palladium catalyst to facilitate the nucleophilic substitution of an aryl bromide with a fluoride anion.[3][4]

Experimental Protocol

Reaction: 2,5-dibromophenol to this compound

A 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged with 2,5-dibromophenol (1.0 eq), potassium fluoride (KF, 2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a suitable ligand (e.g., a bulky biarylphosphine ligand, 0.1 eq).[4] The flask is evacuated and backfilled with nitrogen three times. Anhydrous N,N-dimethylformamide (DMF) is added, and the reaction mixture is heated to 120-150 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Moles | Mass/Volume |

| 2,5-dibromophenol | C₆H₄Br₂O | 251.90 | 1.0 | 0.01 | 2.52 g |

| Potassium Fluoride | KF | 58.10 | 2.0 | 0.02 | 1.16 g |

| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 0.05 | 0.0005 | 112 mg |

| Ligand (e.g., AdBrettPhos) | C₃₉H₅₇O₂P | 596.84 | 0.1 | 0.001 | 597 mg |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | - | 50 mL |

| Product: | |||||

| This compound | C₆H₄BrFO | 191.00 | - | - | Theoretical Yield: 1.91 g |

Note: The choice of catalyst, ligand, and specific reaction conditions may require optimization for best results.[3][4]

Logical Workflow

Route 2: Protection-Fluorination-Deprotection Sequence

This three-step route offers a more controlled approach by protecting the reactive phenolic hydroxyl group prior to the halogen exchange reaction. Silyl ethers are common protecting groups for phenols due to their ease of formation and selective removal under mild conditions.[5][6][7]

Step 1: Protection of 2,5-dibromophenol

Experimental Protocol:

To a solution of 2,5-dibromophenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, is added imidazole (2.5 eq). The mixture is stirred at room temperature until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, 1-bromo-4-(tert-butyldimethylsilyloxy)-2-fluorobenzene, is purified by column chromatography.

Step 2: Palladium-Catalyzed Fluorination of the Protected Phenol

Experimental Protocol:

The protected 2,5-dibromophenol (1.0 eq) is subjected to palladium-catalyzed fluorination as described in Route 1. The reaction is carried out using potassium fluoride (2.0 eq), a palladium catalyst, and a ligand in an anhydrous solvent like DMF or toluene at elevated temperatures. Work-up and purification are performed similarly to yield the protected this compound.

Step 3: Deprotection of the Silyl Ether

Experimental Protocol:

The purified protected this compound (1.0 eq) is dissolved in methanol (MeOH). To this solution, potassium hydrogen fluoride (KHF₂, 3.0 eq) is added, and the mixture is stirred at room temperature.[5] The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford pure this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Theoretical Yield (%) |

| 1. Protection | 2,5-dibromophenol | TBDMSCl, Imidazole, DCM | 1-bromo-4-(tert-butyldimethylsilyloxy)-2-fluorobenzene | ~95% |

| 2. Fluorination | Protected 2,5-dibromophenol | KF, Pd(OAc)₂, Ligand, DMF | Protected this compound | ~70-80% |

| 3. Deprotection | Protected this compound | KHF₂, MeOH | This compound | ~90% |

Logical Workflow

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound from 2,5-dibromophenol. The direct palladium-catalyzed fluorination offers a more streamlined approach, while the protection-fluorination-deprotection sequence provides a potentially higher-yielding and more controlled synthesis. The choice of route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The provided experimental protocols and quantitative data serve as a solid foundation for the practical implementation of these synthetic strategies in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. learninglink.oup.com [learninglink.oup.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 2-Bromo-5-fluorophenol, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the chemical behavior of the hydroxyl moiety is crucial for the strategic design and execution of synthetic routes to novel and complex molecules. This document details key transformations of the hydroxyl group, including O-alkylation, O-acylation, and the Mitsunobu reaction, supported by experimental protocols and quantitative data.

Electronic Effects and Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton in this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents. Both halogens are electron-withdrawing groups, primarily through their inductive effects (-I), which stabilize the corresponding phenoxide anion by delocalizing the negative charge.[2] This increased stability of the conjugate base results in a lower pKa value, making this compound more acidic than phenol itself.

Table 1: Estimated pKa and Hammett Constants for this compound and Related Compounds

| Compound | Substituents | Hammett Constants (σp) | Estimated pKa |

| Phenol | - | 0.00 | ~10.0 |

| 2-Bromophenol | 2-Br | +0.23 | ~8.4 |

| 3-Fluorophenol | 3-F | +0.34 | ~9.3 |

| This compound | 2-Br, 5-F | - | ~8.0 - 8.5 |

Note: The pKa values for substituted phenols are influenced by the position of the substituents. The estimated pKa for this compound is based on the additive effects of the bromo and fluoro groups.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[4][5] In the case of this compound, the hydroxyl group can be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[6]

The increased acidity of this compound allows for the use of moderately strong bases, such as potassium carbonate, in addition to stronger bases like sodium hydride. The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile generally favoring the SN2 reaction.[7]

Table 2: Representative Conditions for Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Yield |

| Methyl Iodide | K₂CO₃ | DMF | 25 - 60 | High |

| Ethyl Bromide | NaH | THF | 0 - 25 | Good to High |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 - 80 | Good |

Experimental Protocol: General Procedure for O-Methylation

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-fluoroanisole.

O-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction provides an efficient route to synthesize esters from phenols and acyl chlorides under basic conditions.[8][9][10] The reaction is typically carried out in a two-phase system, where an aqueous base (e.g., NaOH) deprotonates the phenol to the more nucleophilic phenoxide, which then reacts with the acyl chloride in an organic solvent (e.g., dichloromethane).[10] Phase-transfer catalysts can be employed to enhance the reaction rate.[11]

Table 3: Representative Conditions for Schotten-Baumann Reaction

| Acylating Agent | Base | Solvent System | Catalyst | Temperature (°C) | Expected Yield |

| Acetyl Chloride | 10% aq. NaOH | Dichloromethane | None | 0 - 25 | High |

| Benzoyl Chloride | 10% aq. NaOH | Dichloromethane | TBAB | 0 - 25 | High |

| Propionyl Chloride | Pyridine | Dichloromethane | None | 0 - 25 | Good to High |

Experimental Protocol: General Procedure for O-Acetylation

-

Dissolve this compound (1.0 eq) in dichloromethane (0.5 M) in a flask.

-

Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add acetyl chloride (1.1 eq) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield 2-bromo-5-fluorophenyl acetate.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[4] In the context of phenols, it provides a mild method for O-alkylation. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[2]

A specific protocol for the Mitsunobu reaction of 5-bromo-2-fluorophenol has been reported, demonstrating its utility for the synthesis of aryl ethers under mild conditions.[2][12]

Table 4: Experimental Data for the Mitsunobu Reaction of 5-Bromo-2-fluorophenol

| Alcohol | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1-methyl-1H-1,2,3-triazol-4-ylmethanol | PPh₃, DIAD | THF | 0 °C to RT | 12 h | 66% | [2] |

Experimental Protocol: Mitsunobu Reaction of 5-Bromo-2-fluorophenol[2]

-

To a solution of 5-bromo-2-fluorophenol (1.91 g, 10 mmol) and 1-methyl-1H-1,2,3-triazol-4-ylmethanol (1.24 g, 11 mmol) in tetrahydrofuran (50 mL) cooled in an ice-water bath, add triphenylphosphine (3.93 g, 15 mmol).

-

Add diisopropyl azodicarboxylate (3.03 g, 15 mmol) dropwise over a period of 10 minutes.

-

Allow the mixture to warm to ambient temperature and stir for 12 hours.

-

Add glacial acetic acid (1 mL) to the reaction mixture.

-

Concentrate the reaction mixture under vacuum.

-

Partition the residue between ethyl acetate and 0.01 N sodium hydroxide solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by chromatography to yield 4-(5-bromo-2-fluorophenoxymethyl)-1-methyl-1H-1,2,3-triazole.[2]

Summary of Quantitative Data

The following table summarizes the key quantitative data discussed in this guide for the reactivity of the hydroxyl group in this compound.

Table 5: Summary of Reactivity Data for the Hydroxyl Group of this compound

| Reaction Type | Reagents | Conditions | Product Type | Yield |

| pKa Estimation | - | Computational | - | ~8.0 - 8.5 |

| Williamson Ether Synthesis | Alkyl Halide, Base | Varies | Aryl Ether | Good to High (expected) |

| Schotten-Baumann Reaction | Acyl Chloride, Base | Biphasic | Aryl Ester | High (expected) |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD | THF, 0 °C to RT, 12 h | Aryl Ether | 66% (reported) [2] |

Conclusion

The hydroxyl group of this compound exhibits predictable and versatile reactivity, allowing for its efficient conversion into ethers and esters through well-established synthetic methodologies. The electron-withdrawing nature of the bromo and fluoro substituents enhances the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic reactions. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the chemical manipulation of this important synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. francis-press.com [francis-press.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

The Versatile Role of 2-Bromo-5-fluorophenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorophenol has emerged as a crucial and versatile building block in medicinal chemistry, offering a unique combination of reactive sites that facilitate the synthesis of complex and biologically active molecules. Its strategic placement of bromine, fluorine, and hydroxyl functionalities allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutics. This technical guide provides an in-depth analysis of the applications of this compound in drug discovery, with a particular focus on its use in the synthesis of modulators for neurological targets. We will explore key synthetic strategies, present detailed experimental protocols, and summarize the biological activities of derived compounds, underscoring the significance of this scaffold in the ongoing quest for innovative medicines.

Introduction: The Strategic Advantage of this compound

The unique substitution pattern of this compound provides medicinal chemists with a powerful tool for molecular design. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the final compound. Lastly, the phenolic hydroxyl group offers a convenient point for etherification, esterification, and other modifications to fine-tune the pharmacological profile of a drug candidate.

This guide will delve into the practical applications of this valuable building block, with a focus on its role in the synthesis of compounds targeting the central nervous system, particularly serotonin receptors.

Synthetic Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its utility is demonstrated in several key organic reactions that are fundamental to drug discovery.

Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are instrumental in constructing the carbon-carbon and carbon-nitrogen bonds that form the core scaffolds of many drugs.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with a boronic acid or ester. This is particularly useful for synthesizing compounds with extended aromatic systems that can interact with receptor binding pockets.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and related structures. This is crucial for introducing basic nitrogen moieties, which are common in centrally acting drugs.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, providing access to compounds with linear, rigid linkers.

Etherification and Related Reactions

The phenolic hydroxyl group of this compound is readily functionalized through various etherification reactions, such as the Williamson ether synthesis. This allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

Application in the Synthesis of Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and nausea. This compound has been utilized as a key starting material in the synthesis of potent and selective 5-HT receptor modulators.

Targeting 5-HT3 and 5-HT4 Receptors

The 5-HT3 and 5-HT4 receptors are important targets for the treatment of gastrointestinal disorders and cognitive impairment, respectively. The structural features of this compound can be incorporated into scaffolds that exhibit high affinity and selectivity for these receptors. For instance, the brominated and fluorinated phenyl ring can serve as a key pharmacophoric element for interaction with the receptor binding site.

Experimental Protocols

To illustrate the practical utility of this compound, this section provides a detailed, representative experimental protocol for a key synthetic transformation.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.1 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

-

Add palladium(II) acetate (0.05 eq.) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data

The biological activity of compounds derived from this compound is a critical aspect of their evaluation. While specific data for a single, universally recognized drug candidate derived from this starting material is not prominently available in the public domain, the following table presents representative data for bromophenol derivatives targeting various enzymes, illustrating the potential potency of this class of compounds.

| Compound Class | Target | Biological Activity (IC₅₀/Kᵢ) | Reference |

| Bromophenol-Indolin-2-one Derivatives | A549 (Lung Cancer Cell Line) | IC₅₀: 1.76 - 3.15 µM | [1] |

| Bromophenol Schiff Base Analogs | HeLa (Cervical Cancer Cell Line) | IC₅₀: 1.47 - 4.12 µM | [1] |

| Diaryl Guanidinium Derivatives | HL-60 (Leukemia Cell Line) | Inhibition: 4.07 ± 0.10 µM | [2] |

Note: The data presented is for structurally related bromophenol derivatives and is intended to be illustrative of the potential biological activity of compounds synthesized from this compound.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of drugs derived from this compound requires knowledge of the relevant signaling pathways. For instance, antagonists of the 5-HT3 receptor, a ligand-gated ion channel, act by blocking the influx of cations, thereby inhibiting neuronal depolarization.

Diagram: 5-HT3 Receptor Antagonism Workflow

Caption: A generalized workflow for the discovery and evaluation of 5-HT3 receptor antagonists.

Diagram: General Synthetic Strategy

Caption: A schematic representation of a synthetic pathway utilizing this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The ability to selectively functionalize its three distinct reactive sites—the bromine atom, the fluorine atom, and the hydroxyl group—offers medicinal chemists a high degree of control in optimizing the pharmacological properties of drug candidates. As the demand for novel therapeutics for challenging diseases continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

The Versatility of 2-Bromo-5-fluorophenol: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenol has emerged as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a hydroxyl group, a bromine atom, and a fluorine atom on an aromatic ring, provides a powerful scaffold for the construction of complex molecules with significant applications in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse compounds with tailored biological activities. This technical guide provides an in-depth exploration of the role of this compound as a building block, detailing its reactivity in key organic reactions and its application in the synthesis of high-value molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value |

| CAS Number | 147460-41-1 |

| Molecular Formula | C₆H₄BrFO |

| Molecular Weight | 191.00 g/mol |

| Appearance | Liquid |

| Density | 1.717 g/mL at 25 °C |

| Refractive Index | n20/D 1.553 |

| Flash Point | 87 °C (closed cup) |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The hydroxyl group is amenable to etherification and esterification reactions. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.

Williamson Ether Synthesis for Phenoxyacetic Acid Herbicides

The hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to produce phenoxy ethers. A particularly important application of this reaction is the synthesis of phenoxyacetic acid herbicides. These compounds act as synthetic auxins, disrupting plant growth and leading to selective control of broadleaf weeds.[1][2][3]

Experimental Protocol: Synthesis of (2-Bromo-5-fluorophenoxy)acetic acid

-